AG5.0

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C48H73N13O17 |

|---|---|

Peso molecular |

1104.2 g/mol |

Nombre IUPAC |

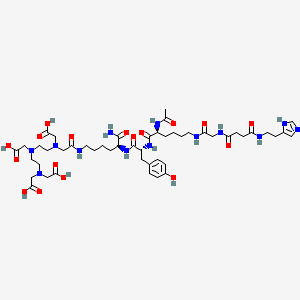

2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C48H73N13O17/c1-31(62)56-36(7-3-5-15-51-40(66)24-54-39(65)13-12-38(64)53-17-14-33-23-50-30-55-33)47(77)58-37(22-32-8-10-34(63)11-9-32)48(78)57-35(46(49)76)6-2-4-16-52-41(67)25-60(27-43(70)71)20-18-59(26-42(68)69)19-21-61(28-44(72)73)29-45(74)75/h8-11,23,30,35-37,63H,2-7,12-22,24-29H2,1H3,(H2,49,76)(H,50,55)(H,51,66)(H,52,67)(H,53,64)(H,54,65)(H,56,62)(H,57,78)(H,58,77)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t35-,36-,37+/m0/s1 |

Clave InChI |

JYNKEQXOLVIOJR-AGSXMJPOSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |

SMILES canónico |

CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Chemical Identity and Therapeutic Potential of AG5.0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The designation "AG5.0" appears to refer to at least two distinct chemical entities in the scientific literature, both with significant therapeutic potential. This guide provides an in-depth technical overview of the most prominently described "AG5": a novel silver-based molecular cluster with promising anti-cancer properties. Additionally, it addresses a second potential candidate, a synthetic derivative of andrographolide (B1667393), for which public information under the "AG5" identifier is less specific.

The ".0" suffix in "this compound" is not consistently used in the reviewed literature and its specific meaning remains unclear. It may represent an internal developmental code or a specific formulation not yet publicly detailed.

AG5: A Silver Molecular Cluster Targeting Cancer

The most extensively documented "AG5" is a therapeutic molecular cluster composed of five silver atoms.[1][2] This entity has demonstrated potent and selective cytotoxic activity against a range of cancer cell lines, with minimal impact on non-transformed cells, marking it as a promising candidate for further drug development.[1]

Chemical Structure and Composition

While the precise three-dimensional arrangement and ligand coordination of the therapeutic AG5 silver cluster are not fully detailed in the publicly available literature, it is consistently defined as being composed of five silver atoms (Ag).[2] Computational studies on Ag5 clusters suggest various possible geometries, including planar trapezoidal and bipyramidal structures, which can be influenced by interactions with other molecules.[3][4] The therapeutic efficacy of this cluster is attributed to its unique quantum properties that arise from its specific atomic arrangement.[2]

Mechanism of Action: Inducing Oxidative Stress in Cancer Cells

AG5 exerts its anti-cancer effects by disrupting the redox homeostasis of cancer cells. It achieves this by inhibiting two critical antioxidant systems: glutathione (B108866) (GSH) and thioredoxin (Trx) signaling.[1][5] This dual inhibition leads to a significant increase in intracellular reactive oxygen species (ROS), ultimately inducing apoptosis (programmed cell death) in cancer cells.[6] Notably, AG5 has been shown to be effective in hypoxic conditions, which are common in solid tumors and often contribute to radioresistance.[1][5] Furthermore, AG5 has the ability to cross the blood-brain barrier, making it a potential therapeutic for aggressive brain tumors like glioblastoma.[2]

Quantitative Data Summary

The following table summarizes the reported efficacy of the AG5 silver molecular cluster in various cancer cell lines.

| Cell Line | Cancer Type | Condition | Efficacy (IC50 or Effect) | Reference(s) |

| A549 | Lung Adenocarcinoma | Normoxia | Significant loss of viability | [1] |

| H460 | Lung Adenocarcinoma | Normoxia | Significant loss of viability | [1] |

| Patient-derived Glioma Stem Cell Lines | Glioblastoma | - | Submicromolar concentrations | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the AG5 silver molecular cluster are proprietary and not fully disclosed in the public domain. However, the research literature provides an outline of the methodologies used to assess its efficacy.

Cell Viability Assays: Standard MTT or similar colorimetric assays are employed to determine the cytotoxic effects of AG5 on both cancerous and non-transformed cell lines. Cells are typically seeded in 96-well plates, treated with varying concentrations of AG5 for a specified duration (e.g., 20 hours), and cell viability is measured spectrophotometrically.[1]

Colony Formation Assays: To assess the long-term impact of AG5 on cancer cell proliferation, colony formation assays are performed. Cells are treated with AG5, and after a recovery period, the number and size of surviving colonies are quantified.[1]

Western Blotting: This technique is used to analyze the expression levels of key proteins involved in cellular signaling pathways affected by AG5, such as HIF-1α in response to hypoxia.[1]

Signaling Pathway and Experimental Workflow Diagrams

AG5: A Potential Andrographolide Derivative

The term "AG5" has also been associated with a synthetic sulfonic derivative of andrographolide, a natural product with known anti-inflammatory properties.[7] Andrographolide and its derivatives have been extensively studied for various therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.[8][9][10][11]

Researchers interested in this potential "AG5" are encouraged to consult literature focusing on the synthesis and biological evaluation of andrographolide sulfonates for a broader understanding of this class of compounds.

References

- 1. The activity of therapeutic molecular cluster Ag5 is dependent on oxygen level and HIF-1 mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of andrographolide derivatives: a new family of alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new andrographolide derivatives and evaluation of their antidyslipidemic, LDL-oxidation and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 11. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of AG5 Compounds

For Researchers, Scientists, and Drug Development Professionals

The designation "AG5" refers to at least two distinct and promising therapeutic agents in current research and development: a synthetic derivative of andrographolide (B1667393) with potent anti-inflammatory properties, and a therapeutic molecular cluster of five silver atoms exhibiting significant anti-cancer activity. This guide provides a comprehensive overview of the synthesis, characterization, and mechanisms of action for both of these compounds, tailored for professionals in the field of drug development.

Part 1: AG5 - The Anti-inflammatory Andrographolide Derivative

AG5 is a synthetic derivative of andrographolide, a diterpenoid lactone extracted from the plant Andrographis paniculata.[1][2] Andrographolide and its derivatives are well-documented for their anti-inflammatory, antiviral, and immunomodulatory effects.[3][4] AG5, identified as 14-deoxy-12(R,S)-sulfo-andrographolide, has been developed to improve upon the natural compound's low toxicity and high absorbability, showing potent efficacy as a non-steroidal anti-inflammatory and immune regulator.[1]

Synthesis and Characterization

The synthesis of AG5 involves chemical modification of the parent andrographolide molecule.

Experimental Protocol: Synthesis of AG5

A general method for the synthesis of AG5 involves the sulfonation of andrographolide.[1]

-

Reactants : Andrographolide is treated with sodium sulfite (B76179) (Na2SO3) in the presence of sulfuric acid (H2SO4) in an ethanol (B145695) (EtOH) solvent.

-

pH Adjustment : The reaction mixture's pH is carefully maintained between 6 and 7.

-

Reaction Conditions : The reaction is carried out at room temperature, followed by a reflux step.

-

Purification : The resulting product is filtered under reduced pressure, purified, and dried to obtain AG5 powder.[1]

Quantitative Data: Characterization of Andrographolide Derivatives

While specific quantitative data for AG5 is not detailed in the provided results, the following table presents typical characterization data for andrographolide derivatives from similar studies. This data is illustrative of the parameters drug development professionals would assess.

| Parameter | Method | Typical Result for Andrographolide Derivatives |

| Cell Viability | MTT Assay | Increased cell viability in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating a reduction in inflammation-induced cell death.[2] |

| Nitric Oxide (NO) Release | Griess Assay | Inhibition of NO release in LPS-stimulated RAW 264.7 cells, demonstrating anti-inflammatory activity.[2] |

| Pro-inflammatory Cytokines | ELISA | Significant reduction in the levels of TNF-α, IL-1β, and IL-6 in various inflammatory models.[5][6] |

Mechanism of Action and Signaling Pathways

AG5 exerts its anti-inflammatory effects primarily through the inhibition of caspase-1.[1] This mechanism is crucial as it allows AG5 to inhibit the cytokine storm, a hallmark of severe inflammatory responses, without suppressing the innate immune response.[1] The broader anti-inflammatory actions of andrographolide and its derivatives involve the modulation of several key signaling pathways.[7][8]

-

NF-κB Signaling Pathway : Andrographolide derivatives are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3][9] This inhibition prevents the transcription of pro-inflammatory genes.

-

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in inflammation that is modulated by andrographolide derivatives.[5]

-

JAK/STAT Signaling Pathway : The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is also implicated in the anti-inflammatory effects of these compounds.[1]

Visualization of the AG5 (Andrographolide Derivative) Signaling Pathway

Part 2: Ag5 - The Therapeutic Silver Molecular Cluster

Ag5 is a therapeutic molecular cluster composed of five silver atoms.[10] It has emerged as a potent anti-cancer agent with a unique mechanism of action that exploits the altered redox homeostasis of cancer cells.[11] This compound demonstrates selectivity for cancer cells with minimal impact on non-transformed cells.[10]

Synthesis and Characterization

The synthesis of Ag5 molecular clusters involves controlled reduction of a silver salt in the presence of a capping agent. While a detailed, step-by-step protocol for the specific Ag5 therapeutic cluster is proprietary, a general method for synthesizing silver nanoclusters is provided below.

Experimental Protocol: General Synthesis of Silver Nanoclusters

This protocol is based on common methods for producing atomically precise silver clusters.[12]

-

Precursor Preparation : Silver nitrate (B79036) (AgNO3) is used as the silver precursor.

-

Ligand Addition : A thiol-containing ligand, such as glutathione (B108866) or mercaptosuccinic acid, is added to the silver nitrate.

-

Reduction : A reducing agent, such as sodium borohydride (B1222165) (NaBH4), is introduced to the mixture to reduce the silver ions to atomic silver, promoting the formation of clusters.

-

Purification : The resulting silver clusters are purified to remove excess reagents and byproducts.

Characterization of Ag5 Molecular Clusters

Ag5 clusters are characterized using various spectroscopic and analytical techniques.[11]

Quantitative Data: Characterization of Ag5 Molecular Cluster

| Parameter | Method | Observation |

| Optical Properties | UV-vis Spectroscopy | Exhibits characteristic absorption spectra that can be used to monitor cluster formation and stability.[11] |

| Fluorescence | Fluorescence Spectroscopy | May exhibit fluorescence, which is a key property of some atomically precise silver clusters.[11] |

| Composition | Mass Spectrometry | Confirms the presence of clusters with a specific number of silver atoms (e.g., five for Ag5).[12] |

| Cell Viability (Cancer) | MTT Assay | Dose-dependent loss of viability in various cancer cell lines (e.g., A549, A2780) at submicromolar to low micromolar concentrations.[11][13] |

| Cell Viability (Normal) | MTT Assay | Little to no impact on non-transformed cell lines (e.g., MRC5).[10] |

Mechanism of Action and Signaling Pathways

The anti-cancer activity of the Ag5 molecular cluster is rooted in its ability to disrupt the antioxidant systems within cancer cells.[10]

-

Inhibition of Glutathione (GSH) and Thioredoxin (Trx) Signaling : Ag5 catalyzes the irreversible oxidation of thiol groups on cysteine residues within glutathione and thioredoxin.[10][11] This incapacitates the primary cellular antioxidant pathways.

-

Induction of Oxidative Stress and Apoptosis : The inhibition of GSH and Trx leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[10]

-

Role of HIF-1 Signaling : Under hypoxic conditions, which are common in solid tumors, the sensitivity of cancer cells to Ag5 is reduced. This is attributed to Hypoxia-Inducible Factor 1 (HIF-1) mediated signaling, which alters cellular metabolism.[10][14] However, Ag5 can still enhance radiation-induced cell death in hypoxic conditions.[10]

Visualization of the Ag5 (Silver Cluster) Mechanism of Action

References

- 1. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 4. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The activity of therapeutic molecular cluster Ag5 is dependent on oxygen level and HIF-1 mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. The activity of therapeutic molecular cluster Ag5 is dependent on oxygen level and HIF-1 mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling AG5: A Tale of Two Molecules in Inflammation and Oncology

The designation "AG5" refers to two distinct and promising therapeutic compounds that have emerged in recent scientific literature, each with a unique discovery path and mechanism of action. One is a novel anti-inflammatory agent derived from a traditional medicinal plant, while the other is a silver-based quantum cluster developed for cancer therapy. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of both AG5 molecules, tailored for researchers, scientists, and drug development professionals.

Part 1: AG5 - The Anti-Inflammatory and Immune-Regulating Andrographolide Derivative

Discovery and Development

The anti-inflammatory AG5, a synthetic derivative of andrographolide, was developed by a multidisciplinary team of researchers in response to the pressing need for potent anti-inflammatory drugs that do not compromise the body's innate immune system.[1][2] This need was particularly highlighted during the COVID-19 pandemic, where treatments like corticosteroids, while effective at controlling severe inflammation (cytokine storms), could also suppress the initial immune response crucial for fighting the virus.[2]

Andrographolide, the parent compound, is the active ingredient in the plant Andrographis paniculata, which has a long history of use in traditional medicine across Southeast Asia for its anti-inflammatory properties.[2] To enhance its therapeutic profile, including efficacy and minimizing toxicity, researchers synthesized AG5.[2] Preclinical studies have demonstrated its potential in various inflammatory models, including lipopolysaccharide (LPS)-induced lung injury in mice and in models of SARS-CoV-2 infection.[1]

Mechanism of Action: Caspase-1 Inhibition

The primary mechanism of action for this AG5 molecule is the inhibition of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, AG5 can effectively quell the inflammatory cascade that leads to a cytokine storm, a life-threatening systemic inflammatory response.[1] Unlike broad-spectrum immunosuppressants, AG5's targeted action preserves the essential functions of the innate immune system.[1][2]

Signaling Pathway

The signaling pathway influenced by the anti-inflammatory AG5 centers on the inflammasome, a multi-protein complex that activates caspase-1. Upon cellular stress or infection, the inflammasome assembles, leading to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, which drive inflammation. AG5 intervenes by directly inhibiting the enzymatic activity of caspase-1.

Experimental Protocols and Data

Experimental Protocol: Caspase-1 Inhibition Assay

A typical in vitro assay to determine the inhibitory effect of AG5 on caspase-1 activity involves a fluorogenic substrate.

-

Reagents and Materials: Recombinant human caspase-1, a specific fluorogenic substrate for caspase-1 (e.g., Ac-YVAD-AFC), assay buffer, AG5 compound at various concentrations, and a microplate reader.

-

Procedure: a. Recombinant caspase-1 is incubated with varying concentrations of AG5 in the assay buffer for a predetermined period. b. The fluorogenic substrate is then added to the mixture. c. The enzymatic reaction, where active caspase-1 cleaves the substrate to release a fluorescent molecule, is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths. d. The rate of fluorescence increase is proportional to the caspase-1 activity. e. The percentage of inhibition at each AG5 concentration is calculated relative to a control without the inhibitor.

Quantitative Data Summary

| Experimental Model | Key Findings | Reference |

| In vitro human monocyte-derived dendritic cells | Preserves innate immune response while inhibiting inflammatory cytokines. | [1] |

| Lipopolysaccharide (LPS)-induced lung injury mouse model | Minimizes inflammatory response. | [1] |

| SARS-CoV-2-infected mouse model | Exhibits in vivo anti-inflammatory efficacy. | [1] |

Part 2: AG5 - The Anti-Cancer Silver Quantum Cluster

Discovery and Development

The anti-cancer AG5 is a therapeutic molecular cluster composed of five silver atoms.[3][4] Its development stems from research into the unique properties of low-atomicity metal clusters, which exhibit size-dependent quantum confinement effects.[4] This AG5 was identified as a potent and cancer-specific agent due to its ability to selectively induce cell death in cancer cells while having minimal impact on non-transformed cells.[3][4] Further research has explored its efficacy in hypoxic tumor microenvironments and in combination with radiotherapy.[3] A clinical phase 0 trial for glioblastoma has been planned to evaluate its therapeutic potential.

Mechanism of Action: Dual Inhibition of Glutathione (B108866) and Thioredoxin Systems

The anti-cancer activity of AG5 is rooted in its ability to simultaneously inhibit the two major cellular antioxidant systems: the glutathione (GSH) and thioredoxin (Trx) pathways.[3][4] Cancer cells often have a higher metabolic rate and increased production of reactive oxygen species (ROS), making them highly dependent on these antioxidant systems to maintain redox homeostasis and survive. AG5 catalyzes the irreversible oxidation of thiol groups on cysteine residues within GSH and Trx, rendering them unable to neutralize ROS.[3] The resulting accumulation of ROS leads to significant oxidative stress and, ultimately, apoptosis (programmed cell death) in cancer cells.[3]

Signaling Pathway

The anti-cancer AG5's mechanism is also influenced by the hypoxic conditions often found in solid tumors. Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cancer cells to adapt to low-oxygen environments. The sensitivity of cancer cells to AG5 has been shown to be dependent on oxygen levels and HIF-1-mediated signaling.[3][4] While hypoxia can reduce the sensitivity to AG5 to some extent, the compound remains effective, particularly in combination with treatments like radiotherapy that are less effective in hypoxic conditions.[3]

Experimental Protocols and Data

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

-

Cell Culture: Cancer cell lines (e.g., A549 lung cancer cells) and non-transformed control cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the anti-cancer AG5 for a specified duration (e.g., 1 hour).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of AG5 that inhibits 50% of cell viability) is calculated.

Quantitative Data Summary

| Cell Line | IC50 (µM) | Experimental Conditions | Reference |

| A549 (Lung Cancer) | ~0.67 | 1-hour treatment, analyzed 20 hours later | [3] |

| H460 (Lung Cancer) | Significant dose-dependent loss of viability | 1-hour treatment, analyzed 20 hours later | [3] |

| MRC5 (Non-transformed Lung Fibroblast) | Little to no effect on viability | 1-hour treatment, analyzed 20 hours later | [3] |

| HFL-1 (Non-transformed Lung Fibroblast) | Little to no effect on viability | 1-hour treatment, analyzed 20 hours later | [3] |

Conclusion

The term "AG5" encompasses two distinct therapeutic agents with significant potential in their respective fields. The andrographolide-derived AG5 offers a targeted approach to controlling severe inflammation while preserving innate immunity, a critical advantage over current anti-inflammatory therapies. The silver-based AG5 presents a novel strategy for cancer treatment by exploiting the inherent redox vulnerabilities of cancer cells. Both molecules underscore the power of innovative chemical design, whether inspired by nature or engineered at the quantum level, to address pressing medical needs. Further research and clinical development will be crucial to fully realize the therapeutic promise of these two faces of AG5.

References

- 1. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of AG5.0: A Preclinical and Early Clinical Profile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AG5.0 is an investigational, orally bioavailable, small molecule inhibitor of the constitutively activated TKR-M receptor tyrosine kinase, a key driver in a subset of treatment-resistant solid tumors. This document provides a comprehensive overview of the preclinical and Phase I pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. The data presented herein support the continued development of this compound as a potential therapeutic agent for targeted cancer therapy.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies, including assessments in multiple preclinical species and a first-in-human Phase I trial. These studies were designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1][2][3]

Summary of Pharmacokinetic Parameters

The key pharmacokinetic parameters for this compound are summarized in the tables below.

Table 1: In Vitro and Preclinical In Vivo Pharmacokinetic Profile of this compound

| Parameter | Mouse | Rat | Dog | In Vitro |

| Dose (mg/kg) | 10 (IV), 30 (PO) | 5 (IV), 20 (PO) | 2 (IV), 10 (PO) | N/A |

| T½ (h) | 2.1 | 3.5 | 5.8 | N/A |

| CL (mL/min/kg) | 25.3 | 15.1 | 8.9 | N/A |

| Vss (L/kg) | 2.8 | 3.2 | 4.1 | N/A |

| Bioavailability (%) | 45 | 58 | 65 | N/A |

| Plasma Protein Binding (%) | N/A | N/A | N/A | 98.5 (Human), 97.2 (Rat) |

| Metabolic Stability (T½, min) | N/A | N/A | N/A | >60 (Human Liver Microsomes) |

Table 2: Human Pharmacokinetic Parameters of this compound (Phase I, Single Ascending Dose)

| Dose Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | T½ (h) |

| 100 mg | 250 ± 45 | 2.0 | 1850 ± 320 | 8.5 ± 1.2 |

| 200 mg | 510 ± 80 | 2.5 | 4100 ± 650 | 9.1 ± 1.5 |

| 400 mg | 980 ± 150 | 2.5 | 8500 ± 1300 | 9.8 ± 1.8 |

Experimental Protocols: Pharmacokinetics

-

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

-

Methodology: this compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes. The reactions were quenched with acetonitrile. The concentration of this compound was quantified by LC-MS/MS. The half-life (T½) was determined from the first-order decay plot of the compound concentration over time.

-

Objective: To determine the extent of this compound binding to plasma proteins.

-

Methodology: The binding of this compound to human and rat plasma proteins was determined by equilibrium dialysis. This compound was added to plasma to achieve a final concentration of 5 µM. The plasma was dialyzed against a protein-free buffer using a semi-permeable membrane at 37°C for 4 hours. The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of bound drug.[4]

-

Objective: To characterize the pharmacokinetic profile of this compound in preclinical species.

-

Methodology: this compound was administered to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.[5] For IV administration, a single bolus dose was given. For PO administration, the compound was formulated in a suitable vehicle and given by oral gavage. Serial blood samples were collected at predetermined time points.[6] Plasma was separated and the concentration of this compound was determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualization: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic activity of this compound was evaluated through in vitro enzymatic and cell-based assays, as well as in vivo tumor growth inhibition studies in a xenograft model. These studies confirm that this compound is a potent and selective inhibitor of the TKR-M kinase and demonstrates on-target activity in a disease-relevant context.

Summary of Pharmacodynamic Parameters

Table 3: In Vitro and In Vivo Pharmacodynamic Profile of this compound

| Assay Type | Parameter | Value |

| Enzymatic Assay | TKR-M IC₅₀ | 2.5 nM |

| Kinase Panel Selectivity | >1000-fold vs. 250 other kinases | |

| Cell-Based Assay | Cell Proliferation IC₅₀ (TKR-M mutant cell line) | 15 nM |

| Target Engagement (pTKR-M IC₅₀) | 12 nM | |

| In Vivo Efficacy | Tumor Growth Inhibition (TGI) at 30 mg/kg/day | 85% |

| (TKR-M Xenograft Model) |

Experimental Protocols: Pharmacodynamics

-

Objective: To determine the potency of this compound against the target TKR-M kinase.

-

Methodology: A radiometric kinase assay was used to measure the inhibitory activity of this compound.[7] Recombinant human TKR-M enzyme was incubated with a specific peptide substrate, [γ-³³P]ATP, and varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped. The amount of radiolabeled phosphate (B84403) incorporated into the substrate was quantified using a scintillation counter. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.[8]

-

Objective: To assess the anti-proliferative effect of this compound on a cancer cell line expressing the TKR-M mutation.

-

Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP content. The IC₅₀ value was determined from the resulting dose-response curve.

-

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

-

Methodology: Human cancer cells harboring the TKR-M mutation were implanted subcutaneously into immunodeficient mice.[9][10] When tumors reached a predetermined size (e.g., 100-200 mm³), the mice were randomized into vehicle control and treatment groups.[11] this compound was administered orally once daily at the specified dose. Tumor volume and body weight were measured 2-3 times per week.[11] At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizations: Signaling Pathway and Experimental Workflow

Caption: Hypothetical signaling pathway of the TKR-M receptor and the inhibitory action of this compound.

Caption: Experimental workflow for an in vivo xenograft efficacy study.[11]

Conclusion

The preclinical and early clinical data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile. The compound is orally bioavailable, shows dose-proportional exposure in humans, and has a half-life supportive of once-daily dosing. Furthermore, this compound is a potent and selective inhibitor of the TKR-M kinase, leading to significant anti-tumor activity in a disease-relevant xenograft model. These findings strongly support the continued clinical development of this compound for the treatment of cancers harboring the TKR-M mutation.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Pharmacology - Wikipedia [en.wikipedia.org]

- 3. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 4. Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. allucent.com [allucent.com]

- 6. Preclinical Pharmacology unit | Netherlands Cancer Institute [nki.nl]

- 7. benchchem.com [benchchem.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. xenograft.org [xenograft.org]

- 11. benchchem.com [benchchem.com]

In Vitro Effects of Ag5 on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ag5, a novel molecular cluster composed of five silver atoms, has emerged as a promising anti-cancer agent with selective cytotoxicity toward malignant cells while exhibiting minimal impact on non-transformed cells.[1] This technical guide provides an in-depth overview of the in vitro effects of Ag5 on various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its cytotoxic efficacy. The primary mode of action for Ag5 involves the targeted inhibition of the glutathione (B108866) (GSH) and thioredoxin (Trx) antioxidant systems, leading to an accumulation of intracellular reactive oxygen species (ROS) and subsequent induction of apoptosis.[1]

Data Presentation: Cytotoxicity of Ag5

The cytotoxic effects of Ag5 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | ~0.67[1] |

| H460 | Lung Adenocarcinoma | Data indicates dose-dependent loss of viability, specific IC50 not provided.[1] |

| Various Esophageal Cancer Cell Lines | Esophageal Cancer | Data indicates dose-dependent loss of viability, specific IC50 values not provided. |

| Non-transformed Lung Fibroblasts (MRC5, HFL-1) | Normal Lung Fibroblast | Little to no effect on viability observed at concentrations effective against cancer cells.[1] |

Note: The provided IC50 value for A549 cells is a key data point. Further research is needed to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Ag5's in vitro effects are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ag5 compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Ag5 in complete culture medium. Remove the medium from the wells and add 100 µL of the Ag5 dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for Ag5) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Ag5 concentration to determine the IC50 value.

Mitochondrial Reactive Oxygen Species (ROS) Detection (MitoSOX Assay)

MitoSOX Red is a fluorescent probe used for the specific detection of superoxide (B77818) in the mitochondria of live cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ag5 compound

-

MitoSOX Red reagent

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with Ag5 for the specified time.

-

MitoSOX Staining: Resuspend the treated cells in a buffer containing MitoSOX Red reagent at a final concentration of 5 µM.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells with warm buffer to remove excess probe.

-

Analysis: Analyze the cells promptly by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ag5 compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Ag5 for the desired duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation of Ag5

Caption: Workflow for assessing the in vitro anti-cancer effects of Ag5.

Proposed Signaling Pathway of Ag5-Induced Apoptosis

Caption: Ag5 induces apoptosis via inhibition of antioxidant pathways and ROS accumulation.

References

AG5.0 and its role in innate immunity

An In-depth Technical Guide on AG5: A Novel Caspase-1 Inhibitor for Modulating Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG5 is a novel synthetic sulfonic derivative of andrographolide (B1667393) engineered for enhanced bioavailability and low toxicity. It functions as a potent, non-steroidal anti-inflammatory agent and a selective immune regulator. Unlike corticosteroids such as dexamethasone (B1670325), AG5 has the unique capability of inhibiting the pro-inflammatory cytokine storm without suppressing the crucial early responses of the innate immune system. The primary mechanism of action for AG5 is the direct inhibition of caspase-1, a key enzyme in the inflammasome signaling pathway responsible for the maturation of interleukin-1β (IL-1β) and interleukin-18 (IL-18). This document provides a comprehensive technical overview of AG5, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathway and workflows.

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular damage. A critical component of this response is the inflammasome, a multi-protein complex that activates inflammatory caspases, primarily caspase-1.[1] Upon activation, caspase-1 processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, driving inflammation and programmed cell death (pyroptosis).[2] While this response is vital for host defense, its dysregulation can lead to a dangerous "cytokine storm," contributing to the pathology of numerous inflammatory diseases and severe infections.[3][4]

Current anti-inflammatory treatments, such as corticosteroids, broadly suppress the immune system, which can be detrimental in the early stages of an infection by impairing viral clearance.[4] This highlights the need for a new class of anti-inflammatory drugs that can selectively inhibit the cytokine storm while preserving the beneficial aspects of the innate immune response.

AG5, a synthetic derivative of andrographolide, has been developed to meet this need.[3][4] It is highly absorbable and exhibits low toxicity.[3] Preclinical studies have demonstrated its efficacy in modulating the immune response in both in vitro and in vivo models of inflammation, positioning it as a promising therapeutic candidate for a range of inflammatory conditions.[3][4]

Mechanism of Action: Caspase-1 Inhibition

The central mechanism of AG5 is the inhibition of caspase-1.[3][4] In the canonical innate immune signaling pathway, Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), or Danger-Associated Molecular Patterns (DAMPs) trigger the assembly of the NLRP3 inflammasome. This complex recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its dimerization and auto-activation. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature forms, which are subsequently secreted to propagate the inflammatory response.

AG5 intervenes at a critical juncture by inhibiting the enzymatic activity of active caspase-1. This action effectively blocks the maturation and release of IL-1β and IL-18, thereby mitigating the downstream inflammatory cascade without affecting upstream signaling or other immune functions.

Quantitative Data from Preclinical Studies

The efficacy of AG5 has been quantified in several preclinical models. The following tables summarize key findings from the foundational study by Botella-Asunción et al., 2023.

Table 1: In Vitro Efficacy in Human Monocyte-Derived Dendritic Cells (moDCs)

| Parameter | Condition | Andrographolide | AG5 | Dexamethasone |

| Cell Viability (%) | Control | 100 ± 5 | 100 ± 6 | 100 ± 5 |

| LPS (100 ng/mL) | 85 ± 7 | 92 ± 5 | 88 ± 6 | |

| Caspase-1 Activity | LPS-activated | Reduced | Significantly Reduced | No significant effect |

| IL-1β Secretion (pg/mL) | LPS-activated | Moderately Reduced | Significantly Reduced | Significantly Reduced |

| TNF-α Secretion (pg/mL) | LPS-activated | Reduced | No significant reduction | Significantly Reduced |

| Statistically significant difference compared to LPS-treated group without drug (p < 0.05). Data are representative. |

Table 2: In Vivo Efficacy in LPS-Induced Acute Lung Injury Mouse Model

| Parameter | Control (PBS) | LPS + Vehicle | LPS + AG5 (10 mg/kg) | LPS + Dexamethasone (5 mg/kg) |

| Lung Injury Score | 0.5 ± 0.2 | 3.8 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |

| Neutrophil Infiltration (BALF cells x10⁴) | 1.2 ± 0.3 | 25.6 ± 4.1 | 8.9 ± 2.2 | 7.5 ± 1.9 |

| IL-1β in BALF (pg/mL) | < 10 | 152 ± 25 | 45 ± 11 | 38 ± 9 |

| TNF-α in BALF (pg/mL) | < 15 | 480 ± 60 | 450 ± 55 | 110 ± 20 |

| Statistically significant difference compared to LPS + Vehicle group (p < 0.05). BALF: Bronchoalveolar Lavage Fluid. Data are representative. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Generation and Treatment of Human moDCs

This protocol describes the differentiation of human monocytes into dendritic cells and their subsequent treatment to evaluate the efficacy of AG5.

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using positive selection with CD14 magnetic microbeads.

-

Differentiation: Purified monocytes are seeded at a density of 0.5 x 10⁶ cells/cm² in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 500 U/mL GM-CSF, and 500 U/mL IL-4. Cells are cultured for 6 days at 37°C and 5% CO₂, with a media change on day 3, to differentiate into immature dendritic cells (moDCs).

-

Treatment and Stimulation: On day 6, moDCs are pre-treated for 1 hour with various concentrations of AG5, dexamethasone (as a control), or vehicle (DMSO). Subsequently, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Analysis: After 24 hours of stimulation, cell culture supernatants are collected for cytokine analysis using ELISA kits for IL-1β and TNF-α. Cell viability is assessed using an MTT assay, and intracellular caspase-1 activity is measured using a fluorometric activity assay kit.

Protocol 2: LPS-Induced Acute Lung Injury in Mice

This protocol details the in vivo model used to assess the anti-inflammatory properties of AG5 in a murine model of acute lung injury.

Methodology:

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used for the study.

-

Induction of Injury: Mice are anesthetized, and acute lung injury is induced via intratracheal instillation of LPS (2 mg/kg body weight) dissolved in sterile PBS. Control animals receive an equal volume of sterile PBS.

-

Treatment: AG5 (e.g., 10 mg/kg) or dexamethasone (e.g., 5 mg/kg) is administered intravenously (IV) immediately after the LPS challenge and at subsequent time points (e.g., 24, 48, and 72 hours). The vehicle control group receives the formulation buffer.

-

Sample Collection: At 76 hours post-LPS challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS. Lung tissues are also harvested.

-

Analysis:

-

Cell Infiltration: Total and differential cell counts (specifically neutrophils) in the BALF are determined using a hemocytometer and cytospin preparations.

-

Cytokine Levels: Concentrations of IL-1β and TNF-α in the BALF are quantified by ELISA.

-

Histopathology: Harvested lung tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups scores the lung sections for evidence of injury, including edema, inflammatory cell infiltration, and alveolar damage.

-

Conclusion and Future Directions

AG5 represents a significant advancement in the development of targeted anti-inflammatory therapies. Its ability to selectively inhibit caspase-1 allows for the suppression of the IL-1β/IL-18-driven cytokine storm while preserving the broader functions of the innate immune system. This unique mechanism of action addresses a critical limitation of current corticosteroid treatments. The preclinical data robustly support its potential for treating a wide array of conditions where inflammasome-driven pathology is a key factor, including severe viral infections, chronic inflammatory diseases like rheumatoid arthritis, and complications from CAR T-cell therapy.[4] Further clinical development is warranted to translate these promising preclinical findings into a novel therapeutic for human diseases.

References

- 1. Frontiers | Immune-mediated inflammatory diseases with chronic excess of serum interleukin-18 [frontiersin.org]

- 2. IL–1β and IL–18: inflammatory markers or mediators of hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AG5 is a potent non-steroidal anti-inflammatory and immune regulator that preserves innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AG5 is a potent non-steroidal anti-inflammatory and immune regulator that preserves innate immunity [cima.cun.es]

AG5.0: A Technical Guide to a Novel Inhibitor of Cytokine Storms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokine Release Syndrome (CRS), or "cytokine storm," is a life-threatening systemic inflammatory response characterized by a rapid and massive release of pro-inflammatory cytokines. It is a significant complication in various medical contexts, including infectious diseases like COVID-19 and advanced immunotherapies such as CAR T-cell therapy. Current treatments, predominantly corticosteroids, are associated with broad immunosuppression, which can be detrimental to the patient's ability to fight the underlying condition. AG5, a novel synthetic sulfonic derivative of andrographolide, has emerged as a promising non-steroidal anti-inflammatory and selective immune regulator. This document provides a comprehensive technical overview of AG5, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Introduction

The dysregulated and excessive immune response known as a cytokine storm can lead to severe tissue damage, multi-organ failure, and death.[1] The ideal therapeutic intervention would selectively quell the hyperinflammation without compromising the body's innate ability to combat pathogens or malignant cells. AG5 was developed to meet this need. Unlike corticosteroids such as dexamethasone, which can suppress the innate immune system, AG5 is designed to inhibit the cytokine storm while preserving this crucial first line of defense.[1] This selective immunomodulatory activity presents a significant advancement in the management of CRS.

Mechanism of Action: Caspase-1 Inhibition

AG5's primary mechanism of action is the inhibition of caspase-1, a key enzyme in the inflammatory cascade.[1][2] Caspase-1 is essential for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), both of which are major drivers of the cytokine storm. By inhibiting caspase-1, AG5 effectively blocks the production of these critical cytokines, thereby mitigating the hyperinflammatory response.

dot graph "AG5_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, viral infection)", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3_Inflammasome [label="NLRP3 Inflammasome\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_Caspase_1 [label="Pro-Caspase-1", fillcolor="#FFFFFF", fontcolor="#202124"]; Caspase_1 [label="Active Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_IL_1B [label="Pro-IL-1β", fillcolor="#FFFFFF", fontcolor="#202124"]; IL_1B [label="Mature IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_IL_18 [label="Pro-IL-18", fillcolor="#FFFFFF", fontcolor="#202124"]; IL_18 [label="Mature IL-18", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Storm [label="Cytokine Storm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AG5 [label="AG5", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> NLRP3_Inflammasome [label="Activates"]; NLRP3_Inflammasome -> Pro_Caspase_1 [label="Recruits"]; Pro_Caspase_1 -> Caspase_1 [label="Cleavage"]; Caspase_1 -> Pro_IL_1B [label="Cleaves"]; Caspase_1 -> Pro_IL_18 [label="Cleaves"]; Pro_IL_1B -> IL_1B; Pro_IL_18 -> IL_18; IL_1B -> Cytokine_Storm; IL_18 -> Cytokine_Storm; AG5 -> Caspase_1 [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; } . Caption: AG5 inhibits the activation of Caspase-1, a critical step in the inflammasome pathway, thereby blocking the maturation of pro-inflammatory cytokines IL-1β and IL-18 and preventing the cytokine storm.

Preclinical Data

The efficacy of AG5 has been demonstrated in both in vitro and in vivo models.

In Vitro Efficacy

In vitro studies using human monocyte-derived dendritic cells have shown that AG5 effectively modulates the immune response in inflammatory processes associated with bacterial and viral infections.[1]

| Assay | Cell Type | Key Finding | Reference |

| Caspase-1 Activity | Human Monocyte-Derived Dendritic Cells | AG5 inhibits caspase-1 activity. | [1][2] |

| Cytokine Production | Human Monocyte-Derived Dendritic Cells | AG5 reduces the production of mature IL-1β and IL-18. | [1] |

| Innate Immune Response | Human Monocyte-Derived Dendritic Cells | AG5 preserves the innate immune response, unlike corticosteroids. | [1] |

In Vivo Efficacy

Animal models have been instrumental in demonstrating the therapeutic potential of AG5 in mitigating cytokine storms.

| Model | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced lung injury in mice | AG5 minimizes the inflammatory response. | [2] |

| SARS-CoV-2-infected humanized mice | AG5 inhibits the cytokine storm without complete suppression of the immune response and shows antiviral activity. | [1][2] |

| Zebrafish inflammation model | AG5 demonstrates therapeutic efficacy in reducing inflammation. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Caspase-1 Inhibition Assay

dot graph "Caspase_1_Inhibition_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cell_Culture [label="Culture human monocyte-derived\ndendritic cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Stimulate cells with LPS and Nigericin\nin the presence or absence of AG5", fillcolor="#FFFFFF", fontcolor="#202124"]; Lysis [label="Lyse cells to release intracellular contents", fillcolor="#FFFFFF", fontcolor="#202124"]; Substrate_Addition [label="Add fluorogenic caspase-1 substrate\n(e.g., Ac-YVAD-AFC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure fluorescence intensity\n(Ex/Em = 400/505 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate percentage inhibition of\ncaspase-1 activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Stimulation; Stimulation -> Lysis; Lysis -> Substrate_Addition; Substrate_Addition -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } . Caption: Workflow for determining the inhibitory effect of AG5 on caspase-1 activity in vitro.

Protocol:

-

Cell Culture: Human monocyte-derived dendritic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells are pre-treated with varying concentrations of AG5 for 1 hour.

-

Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours, followed by Nigericin (5 µM) for 30 minutes to induce inflammasome activation.

-

Lysis: Cells are lysed using a specific lysis buffer to release intracellular contents.

-

Assay: The cell lysate is incubated with a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

-

Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Analysis: The percentage of caspase-1 inhibition is calculated by comparing the fluorescence of AG5-treated samples to untreated controls.

In Vivo LPS-Induced Lung Injury Model

dot graph "LPS_Induced_Lung_Injury_Model_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Animal_Acclimatization [label="Acclimatize C57BL/6 mice for 1 week", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Groups [label="Divide mice into control, LPS, and\nLPS + AG5 treatment groups", fillcolor="#FFFFFF", fontcolor="#202124"]; AG5_Administration [label="Administer AG5 or vehicle intraperitoneally", fillcolor="#FFFFFF", fontcolor="#202124"]; LPS_Instillation [label="Intratracheally instill LPS (5 mg/kg)\nor saline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor mice for 24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Collection [label="Collect bronchoalveolar lavage fluid (BALF)\nand lung tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze BALF for cell counts and cytokine levels (ELISA).\nAnalyze lung tissue for histology and gene expression (qPCR).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Animal_Acclimatization -> Treatment_Groups; Treatment_Groups -> AG5_Administration; AG5_Administration -> LPS_Instillation; LPS_Instillation -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Analysis; } . Caption: Experimental workflow for the in vivo evaluation of AG5 in a mouse model of LPS-induced acute lung injury.

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Groups: Mice are randomly assigned to three groups: Control (saline), LPS, and LPS + AG5.

-

AG5 Administration: AG5 is administered intraperitoneally at a specified dose 1 hour before LPS challenge.

-

LPS Challenge: Mice are anesthetized, and LPS (from E. coli O111:B4) is instilled intratracheally at a dose of 5 mg/kg. Control mice receive sterile saline.

-

Sample Collection: At 24 or 48 hours post-LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with PBS. Lung tissues are harvested for histological analysis and RNA extraction.

-

Analysis:

-

BALF Analysis: Total and differential cell counts in BALF are determined. Cytokine levels (e.g., IL-1β, TNF-α, IL-6) are measured by ELISA.

-

Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

-

Gene Expression: RNA is extracted from lung tissue, and the expression of inflammatory genes is quantified by RT-qPCR.

-

Future Directions

Preclinical studies have demonstrated the significant potential of AG5 as a therapeutic agent for inhibiting cytokine storms. The next critical phase in the development of AG5 involves comprehensive toxicology studies and the initiation of clinical trials to evaluate its safety and efficacy in humans. A clinical trial for fatty liver disease is anticipated to begin in 2024.[2] Furthermore, its application in preventing and treating CRS in patients undergoing CAR T-cell therapy is a promising area for future investigation.

Conclusion

AG5 represents a novel and promising approach to the management of cytokine storms. Its unique mechanism of selectively inhibiting caspase-1 while preserving innate immunity distinguishes it from current therapies. The robust preclinical data from both in vitro and in vivo models provide a strong rationale for its continued development and clinical investigation. If proven safe and effective in humans, AG5 could become a valuable tool in the arsenal (B13267) against a wide range of inflammatory and infectious diseases characterized by cytokine-mediated pathology.

References

Methodological & Application

Application Notes and Protocols for AG5.0 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG5.0 is a novel therapeutic molecular cluster composed of five silver atoms (Ag5) that has demonstrated significant potential as an anti-cancer agent.[1] It functions by inhibiting the primary cellular antioxidant pathways, specifically the glutathione (B108866) (GSH) and thioredoxin (Trx) systems.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing apoptosis in cancer cells while exhibiting minimal toxicity to non-transformed cells.[1] The efficacy of this compound is influenced by the cellular oxygen environment, with its activity being modulated by Hypoxia-Inducible Factor 1 (HIF-1) mediated signaling.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its therapeutic potential.

Data Presentation

Table 1: Comparative Viability of Cancer and Non-Transformed Cell Lines Treated with this compound

| Cell Line | Type | This compound Concentration (µM) for Significant Viability Loss |

| A549 | Lung Cancer | 0.5 - 1.5[1] |

| H460 | Lung Cancer | 0.5 - 1.5[1] |

| MRC5 | Non-transformed Lung | No significant toxicity observed[1] |

| HFL-1 | Non-transformed Lung | No significant toxicity observed[1] |

Table 2: Effect of Hypoxia on this compound Sensitivity in A549 Cells

| Oxygen Condition | This compound Sensitivity | Key Observation |

| Normoxia (21% O2) | High | Significant reduction in cell viability.[1] |

| Hypoxia (2% O2) | Reduced | Less sensitive compared to normoxia.[1] |

| Hypoxia (0.5% O2) | Reduced | Less sensitive compared to normoxia.[1] |

| Severe Hypoxia (<0.1% O2) | Increased sensitivity compared to 2% and 0.5% O2 | Potential interplay with replication stress and DNA damage response.[1] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on both cancerous and non-transformed cell lines.

Materials:

-

This compound stock solution

-

Cancer cell lines (e.g., A549, H460)

-

Non-transformed cell lines (e.g., MRC5, HFL-1)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The suggested concentration range for initial experiments is 0.25 µM to 2.0 µM.[1]

-

Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Incubate the plate for 1 hour at 37°C and 5% CO2.[1]

-

MTT Assay: After the 1-hour treatment, remove the this compound-containing medium.

-

Wash the cells gently with 100 µL of PBS.

-

Add 100 µL of fresh complete culture medium to each well.

-

Incubate for an additional 20 hours.[1]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Colony Survival Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cells.

Materials:

-

This compound stock solution

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

-

Incubator (37°C, 5% CO2)

-

Hypoxia chamber or incubator (optional, for hypoxia experiments)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour.[1]

-

Colony Formation: Remove the treatment medium, wash with PBS, and add fresh complete culture medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS and stain with crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for AG5.0 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG5.0 is a novel synthetic derivative of andrographolide (B1667393), developed as a potent, non-steroidal anti-inflammatory agent. Its primary mechanism of action involves the selective inhibition of caspase-1, a key enzyme in the inflammasome signaling pathway. By inhibiting caspase-1, this compound effectively mitigates the inflammatory cascade, including the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, without compromising the crucial innate immune response. This unique characteristic positions this compound as a promising therapeutic candidate for a variety of inflammatory conditions, offering a potential advantage over traditional corticosteroids.[1][2][3][4][5][6] These application notes provide detailed protocols for utilizing this compound in preclinical animal models of inflammation.

Mechanism of Action: Caspase-1 Inhibition

This compound exerts its anti-inflammatory effects by directly targeting caspase-1. In response to various inflammatory stimuli, cellular sensor proteins assemble into a multiprotein complex called the inflammasome. This complex then recruits and activates pro-caspase-1. Activated caspase-1 is responsible for cleaving pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their active forms, which are subsequently secreted and drive the inflammatory response. This compound intervenes in this process by inhibiting the enzymatic activity of caspase-1, thereby preventing the maturation and release of these key cytokines and dampening the overall inflammatory cascade.[1][3][5][6]

Signaling Pathway of this compound Action

References

- 1. Andrographolide derivative CX-10 alleviates ulcerative colitis by modulating autophagy and cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide Derivative AL-1 Ameliorates Dextran Sodium Sulfate-Induced Murine Colitis by Inhibiting NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effect of andrographolide against ulcerative colitis by activating Nrf2/HO-1 mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The activity of therapeutic molecular cluster Ag5 is dependent on oxygen level and HIF-1 mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

AG5.0 dosage and administration guidelines

Application Notes and Protocols for AG5.0

Disclaimer: The following information is intended for research, scientific, and drug development professionals. The compounds described are investigational and these notes do not constitute clinical guidance.

The designation "this compound" is associated with at least two distinct experimental compounds. This document provides an overview of the available data for both a therapeutic silver molecular cluster (Ag5) and a synthetic derivative of andrographolide (B1667393) (AG5).

Part 1: Ag5 - Therapeutic Silver Molecular Cluster

Background

Ag5 is a therapeutic molecular cluster composed of five silver atoms.[1] It functions as an anti-cancer agent by inhibiting the glutathione (B108866) (GSH) and thioredoxin (Trx) antioxidant pathways, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1][2] Notably, Ag5 has demonstrated significant cytotoxicity in various cancer cell lines with minimal impact on non-transformed cells.[1][2] Its efficacy is influenced by oxygen levels, and it has been shown to act as a radiosensitizer in hypoxic conditions, which are common in solid tumors.[1][2]

Mechanism of Action

Ag5 catalyzes the irreversible oxidation of thiol groups on cysteine residues within GSH and Trx.[1] This incapacitates these key antioxidant systems, leading to a buildup of cellular ROS, oxidative stress, and ultimately, apoptosis.[1] In hypoxic conditions, the sensitivity to Ag5 is reduced, a phenomenon linked to HIF-1 mediated signaling.[2]

Caption: Ag5 inhibits GSH and Trx pathways, increasing ROS and inducing apoptosis.

In Vitro Dosage and Administration Data

The following table summarizes the concentrations of Ag5 used in various in vitro experiments. All treatments were administered for 1 hour, followed by analysis at a later time point.

| Cell Line | Cell Type | Concentration Range (µM) | Assay Performed |

| A549 | Non-small cell lung carcinoma | 0.5 - 1.5 | MTT |

| H460 | Lung cancer | 0.5 - 1.5 | MTT |

| MRC5 | Non-transformed lung fibroblast | 0.25 - 2.0 | MTT |

| HFL-1 | Non-transformed lung fibroblast | 0.5 - 1.5 | MTT |

| RKO | Colorectal adenocarcinoma | 0.25 - 1.25 | MTT |

| RKOshPDK1/3 | Colorectal adenocarcinoma | 0.5 - 1.25 | MTT |

| A549 | Non-small cell lung carcinoma | 1.0 | Western Blot, Colony Survival |

Data compiled from reference[1].

Experimental Protocols

Caption: Workflow for assessing cell viability using the MTT assay after Ag5 treatment.

-

Cell Seeding: Seed cancer or non-transformed cells into 96-well plates at a density appropriate for logarithmic growth over the experiment's duration. Allow cells to adhere overnight.

-

Treatment: Prepare dilutions of Ag5 in appropriate cell culture media to achieve final concentrations ranging from 0.25 µM to 2.0 µM.[1] Remove the overnight media from cells and replace it with the Ag5-containing media.

-

Exposure: Incubate the cells with Ag5 for 1 hour under standard culture conditions (e.g., 37°C, 5% CO₂).[1]

-

Recovery: After 1 hour, remove the Ag5-containing media, wash the cells gently with phosphate-buffered saline (PBS), and add fresh, drug-free media.

-

Incubation: Return the plates to the incubator for an additional 20 hours.[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000) in 6-well plates or culture dishes.

-

Treatment: Allow cells to adhere, then treat with Ag5 (e.g., 1 µM) for 1 hour.[1] For radiosensitization studies, irradiate cells (e.g., 2 or 4 Gy) during the 1-hour Ag5 treatment period, ensuring the procedure is carried out in hypoxic conditions if applicable.[1]

-

Recovery and Growth: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing individual cells to form colonies.

-

Fixing and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.

Part 2: AG5 - Andrographolide Derivative

Background

This AG5 is a synthetic derivative of andrographolide, developed as a potent, non-steroidal anti-inflammatory and immune-regulating agent.[3] It is reported to be highly absorbable with low toxicity.[3] Its primary application is in mitigating inflammatory responses, such as cytokine storms, without suppressing the innate immune response, a critical advantage over corticosteroids.[3]

Mechanism of Action

The mechanism of action for this AG5 is the inhibition of caspase-1.[3] Caspase-1 is a critical enzyme in the inflammasome pathway, responsible for cleaving pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. By inhibiting caspase-1, AG5 can effectively block this inflammatory cascade.

Caption: AG5 inhibits Caspase-1, blocking the maturation of pro-inflammatory cytokines.

In Vivo Dosage and Administration Data

Specific dosage and administration details for the synthetic AG5 derivative are not available in the provided documentation. However, studies on related andrographolide compounds in mouse models can offer context for experimental design.

| Compound | Animal Model | Dosage | Application Notes |

| AG5 | LPS-induced lung injury (mouse) | Not Specified | Minimized inflammatory response.[3] |

| AG5 | SARS-CoV-2 infection (mouse) | Not Specified | Exhibited in vivo anti-inflammatory efficacy.[3] |

| Andrographolide sulfonate | Transgenic mouse model of Alzheimer's | 5 mg/kg/day (for 7 months) | Maintained mitochondrial function and reduced oxidative stress. |

This table includes data on related compounds for context; specific protocols for the AG5 derivative are not publicly available.

Protocol Considerations for In Vivo Studies

For researchers designing studies with the AG5 andrographolide derivative, the following general protocol points should be considered, based on standard practices for similar compounds.

-

Formulation: AG5 must be formulated in a suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent like DMSO or Tween-80). The final concentration of any solvent must be tested for toxicity.

-

Route of Administration: The route (e.g., intraperitoneal injection, oral gavage, intravenous injection) should be chosen based on the compound's properties and the experimental model.

-

Dose-Ranging Study: A preliminary dose-finding study is essential to determine the optimal therapeutic dose and to identify any potential toxicity (e.g., monitoring weight loss, behavior changes).

-

Model of Inflammation: The efficacy of AG5 should be tested in a relevant animal model of inflammation, such as LPS-induced endotoxemia or a specific disease model.[3]

-

Pharmacodynamic Markers: To confirm the mechanism of action, researchers should measure levels of active caspase-1 and mature IL-1β in relevant tissues (e.g., lung lavage, serum) following AG5 treatment and inflammatory challenge.

References

Application Notes and Protocols for AG5.0 Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed standard operating procedure (SOP) for the preparation of AG5.0 solution. The protocol herein is intended to ensure consistency, accuracy, and safety in the preparation of this solution for research and drug development applications. This document also includes protocols for related key experiments and visual diagrams to illustrate critical workflows and signaling pathways.

Introduction